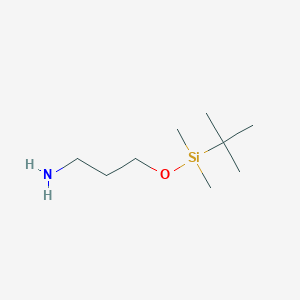

3-(tert-butyldimethylsilyloxy)propan-1-amine

Description

The exact mass of the compound 1-Propanamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[tert-butyl(dimethyl)silyl]oxypropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H23NOSi/c1-9(2,3)12(4,5)11-8-6-7-10/h6-8,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNSJAAYIGOFKTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H23NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454239 | |

| Record name | 1-Propanamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115306-75-7 | |

| Record name | 1-Propanamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-aminopropoxy)(tert-butyl)dimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Physical Properties of 3-(tert-butyldimethylsilyloxy)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3-(tert-butyldimethylsilyloxy)propan-1-amine, a key building block in chemical synthesis, notably as a linker in Proteolysis Targeting Chimeras (PROTACs).[1] This document consolidates available data, outlines general experimental protocols for property determination, and presents a logical workflow for the physical characterization of this compound.

Core Physical Properties

This compound is a colorless liquid at room temperature.[2][3][4] It is recognized for its utility as a laboratory reagent and its role in advanced chemical synthesis.[1] A summary of its key physical and chemical identifiers is provided below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₂₃NOSi | [1][5][6] |

| Molecular Weight | 189.37 g/mol | [1][5][6] |

| Physical State | Liquid | [2][3] |

| Appearance | Colorless to Almost Colorless Clear Liquid | [3][4] |

| Specific Gravity | 0.86 | [2] |

| Purity | >98.0% (GC) | [4] |

| CAS Number | 115306-75-7 | [1][5][6] |

Note on Data Availability: While several key physical properties have been reported, specific quantitative data for boiling point, melting point, and refractive index are not consistently available in the reviewed literature. Some sources explicitly state these values as "n/a" (not available).[2]

Experimental Protocols for Physical Property Determination

The following sections outline generalized experimental methodologies for determining the primary physical properties of liquid amines like this compound.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a common and effective technique for determining the boiling point of a small sample of liquid.

Methodology:

-

Sample Preparation: A small volume (approximately 0.5 mL) of this compound is placed into a small, clean, and dry test tube (a fusion tube is often used).

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid sample with the open end submerged.

-

Apparatus Assembly: The small test tube is securely attached to a thermometer. The assembly is then placed into a Thiele tube containing a high-boiling point liquid (such as mineral oil or silicone oil), ensuring the sample is immersed but the opening of the test tube remains above the oil level.

-

Heating: The side arm of the Thiele tube is gently and uniformly heated. This design promotes convection currents that ensure even heat distribution throughout the oil bath.

-

Observation: As the temperature rises, dissolved air will first be expelled from the capillary tube. As the liquid's boiling point is approached, a continuous and rapid stream of bubbles will emerge from the open end of the capillary tube.

-

Boiling Point Reading: Once a steady stream of bubbles is observed, heating is discontinued. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property of a substance and can be used to identify and assess its purity. An Abbe refractometer is a common instrument for this measurement.

Methodology:

-

Instrument Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of this compound are placed on the clean, dry prism surface of the refractometer.

-

Measurement: The prism is closed and the light source is activated. The user looks through the eyepiece and adjusts the controls to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the reticle.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken should also be recorded, as the refractive index is temperature-dependent.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology:

-

Solvent Selection: A range of representative solvents should be chosen, including polar protic (e.g., water, ethanol), polar aprotic (e.g., acetone, dimethyl sulfoxide), and nonpolar (e.g., hexane, toluene) solvents.

-

Qualitative Assessment: To a small, measured volume of each solvent (e.g., 1 mL) in a series of test tubes, a small, measured amount of this compound (e.g., 0.1 mL) is added.

-

Observation: The mixtures are agitated and observed for miscibility or the formation of a single phase. Observations are recorded as soluble, partially soluble, or insoluble. Given its structure with a significant nonpolar silyl group and a polar amine group, it is expected to be soluble in many organic solvents.[7]

Logical Workflow for Physical Characterization

The following diagram illustrates a generalized workflow for the physical characterization of a liquid chemical compound such as this compound.

Caption: Figure 1. Generalized Workflow for Physical Property Characterization

This guide provides a foundational understanding of the physical properties of this compound for professionals in research and development. The provided experimental protocols offer a starting point for in-house verification and characterization.

References

- 1. This compound | 115306-75-7 [sigmaaldrich.com]

- 2. labproinc.com [labproinc.com]

- 3. personalcaremagazine.com [personalcaremagazine.com]

- 4. This compound | 115306-75-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. embibe.com [embibe.com]

- 6. chemscene.com [chemscene.com]

- 7. pubs.acs.org [pubs.acs.org]

3-(tert-butyldimethylsilyloxy)propan-1-amine CAS number and structure

An In-depth Technical Guide to 3-(tert-butyldimethylsilyloxy)propan-1-amine

Authored by Gemini

December 2025

Abstract

This technical guide provides a comprehensive overview of this compound, a key building block in modern pharmaceutical research. It details the compound's chemical structure, physicochemical properties, and its significant role as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data and illustrating fundamental workflows relevant to its application.

Introduction

This compound is a bifunctional organic compound featuring a primary amine and a sterically hindered silyl ether. The tert-butyldimethylsilyl (TBDMS or TBS) group serves as a versatile protecting group for the primary alcohol of 3-amino-1-propanol, allowing for selective reactions at the amine functional group. Its principal application in contemporary drug discovery is as a flexible linker component in the synthesis of PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific target proteins.[1]

Chemical Structure and Identification

The structure of this compound consists of a propan-1-amine backbone where the hydroxyl group at the 3-position is protected by a tert-butyldimethylsilyl ether.

-

IUPAC Name : 3-((tert-butyldimethylsilyl)oxy)propan-1-amine

-

Synonyms : 3-{[tert-butyl(dimethyl)silyl]oxy}-1-propanamine[4]

Physicochemical and Computational Data

The properties of this compound make it suitable for various organic synthesis applications, particularly in multi-step synthetic routes where functional group protection is critical. The data below is compiled from various chemical suppliers and databases.

| Property | Value | Source |

| Molecular Formula | C₉H₂₃NOSi | [1][2][3] |

| Molecular Weight | 189.37 g/mol | [1][2][3] |

| Appearance | Colorless to Almost Colorless Clear Liquid | [5] |

| Purity | ≥95% to >98% | [2][3] |

| Physical Form | Liquid | |

| Storage Conditions | Room temperature, inert atmosphere, dark place |

| Computational Descriptor | Value | Source |

| TPSA (Topological Polar Surface Area) | 35.25 Ų | [2] |

| LogP (Octanol-Water Partition Coefficient) | 2.357 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bonds | 4 | [2] |

Role in Drug Development: PROTAC Linker

The primary application for this compound in drug development is as a building block for PROTAC linkers.[1] PROTACs are a revolutionary therapeutic modality that co-opts the cell's natural ubiquitin-proteasome system to degrade specific proteins of interest (POIs).[1]

A PROTAC molecule is composed of three parts:

-

A ligand that binds to the target Protein of Interest (POI).

-

A ligand that recruits an E3 ubiquitin ligase.

-

A chemical linker that connects the two ligands.

The linker's length, flexibility, and chemical nature are critical for optimizing the ternary complex formation (POI-PROTAC-E3 Ligase), which is essential for efficient ubiquitination and subsequent degradation of the POI. This compound provides a simple, flexible alkyl chain with a reactive amine handle, which, after deprotection of the silyl ether, can be further functionalized.

Caption: Mechanism of action for a PROTAC, leading to targeted protein degradation.

Experimental Protocols and Synthesis

General Synthetic Workflow

The synthesis is a straightforward protection reaction. The primary amine of the starting material, 3-amino-1-propanol, is first transiently protected, often by protonation under acidic conditions, to prevent it from reacting with the silylating agent. The more nucleophilic hydroxyl group is then silylated.

Caption: A generalized workflow for the synthesis of the target compound.

Detailed Hypothetical Protocol

This protocol is illustrative and based on standard procedures for silyl ether formation.

-

Reaction Setup : To a solution of 3-amino-1-propanol (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere of nitrogen, add a suitable base such as triethylamine or imidazole (1.1-1.5 eq).

-

Silylation : Cool the mixture to 0 °C in an ice bath. Add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.0-1.2 eq) in the same solvent dropwise over 15-30 minutes.

-

Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup : Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and saturated aqueous sodium chloride (brine).

-

Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude oil can be purified by vacuum distillation or silica gel column chromatography to yield the pure this compound.[6]

Safety and Handling

According to safety data, this compound is classified as a warning-level hazard.

-

Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE) : Standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical reagent with a critical role in the synthesis of PROTACs, a promising class of therapeutics. Its straightforward synthesis and bifunctional nature make it an ideal linker precursor for connecting targeting ligands in these complex molecules. This guide provides essential technical data and procedural insights to aid researchers in its effective and safe utilization in the laboratory. For research and further manufacturing use only, not for direct human use.[2]

References

The Enduring Guardian: A Technical Guide to the T-Butyldimethylsilyl (TBDMS) Protecting Group

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular architectures. Among the diverse arsenal of protective functionalities, the tert-butyldimethylsilyl (TBDMS or TBS) group has established itself as a cornerstone for the safeguarding of hydroxyl groups. Its broad utility stems from a favorable balance of stability under a range of reaction conditions and the facility of its selective removal. This technical guide provides an in-depth exploration of the stability and reactivity of the TBDMS protecting group, complete with quantitative data, detailed experimental protocols, and logical diagrams to inform and guide synthetic strategies.

Core Principles: Stability and Reactivity Profile

The TBDMS group, introduced by E.J. Corey in 1972, offers a significant stability enhancement over the simpler trimethylsilyl (TMS) ether, being approximately 10,000 times more stable towards hydrolysis.[1][2] This heightened stability is attributed to the steric hindrance provided by the bulky tert-butyl group, which shields the silicon-oxygen bond from nucleophilic and acidic attack.[2][3]

The stability of silyl ethers, including TBDMS, is influenced by both steric and electronic factors. The general order of stability for common silyl ethers under acidic conditions is: TMS < TES < TBDMS < TIPS < TBDPS.[4][5] A similar trend is observed under basic conditions.[4] This differential stability allows for the selective deprotection of one silyl ether in the presence of another, a powerful tool in complex molecule synthesis.[3][4]

Quantitative Stability Data

The following table summarizes the relative rates of hydrolysis for common silyl ethers, providing a quantitative comparison of their stability.

| Silyl Ether | Abbreviation | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |

| Trimethylsilyl | TMS | 1 | 1 |

| Triethylsilyl | TES | 64 | 10-100 |

| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 |

| Triisopropylsilyl | TIPS | 700,000 | 100,000 |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |

Data compiled from multiple sources.[2][6][7]

Experimental Protocols

Reliable and detailed experimental procedures are crucial for the successful implementation of protecting group strategies. The following sections provide representative protocols for the protection of alcohols as TBDMS ethers and their subsequent deprotection.

Protection of a Primary Alcohol with TBDMSCl

Objective: To protect a primary hydroxyl group using tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole.

Materials:

-

Primary alcohol (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq)

-

Imidazole (2.5 eq)

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol in anhydrous DMF.

-

Add imidazole to the solution and stir until it is completely dissolved.

-

Add TBDMSCl in one portion to the stirred solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with water and brine to remove DMF and imidazole.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the TBDMS ether.[1][2]

Deprotection of a TBDMS Ether using TBAF

Objective: To cleave a TBDMS ether using tetra-n-butylammonium fluoride (TBAF).

Materials:

-

TBDMS-protected alcohol (1.0 eq)

-

Tetrabutylammonium fluoride (TBAF, 1.1 eq, 1.0 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

Dissolve the TBDMS-protected alcohol in anhydrous THF under an inert atmosphere.

-

Add the TBAF solution dropwise to the stirred solution at room temperature.

-

Monitor the reaction by TLC. The deprotection is usually complete within 1-4 hours.

-

Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extract the mixture with an organic solvent like diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected alcohol.[1][2]

Selective Deprotection of a Primary TBDMS Ether with Oxone®

Objective: To selectively cleave a primary TBDMS ether in the presence of secondary or tertiary TBDMS ethers.

Materials:

-

TBDMS-protected substrate (1.0 mmol)

-

Oxone® (potassium peroxymonosulfate, 1.1 mmol)

-

Methanol

-

Water

Procedure:

-

Dissolve the TBDMS-protected substrate in a 1:1 mixture of methanol and water (10 mL).

-

Add Oxone® to the solution at room temperature.

-

Stir the mixture vigorously and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2.5 to 3 hours.

-

Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography.[4]

Mild Deprotection using Catalytic Acetyl Chloride

Objective: To deprotect a TBDMS ether under mild, non-aqueous conditions.

Materials:

-

TBDMS-protected substrate (1.0 mmol)

-

Acetyl chloride (0.1 mmol, 10 mol%)

-

Dry methanol

Procedure:

-

Under an inert atmosphere, dissolve the TBDMS-protected substrate in dry methanol (5 mL) and cool to 0 °C.

-

Slowly add a solution of acetyl chloride in dry methanol (1 mL) to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 0.5 to 2 hours, monitoring by TLC or LC-MS.

-

Upon completion, neutralize the reaction with a solid base (e.g., sodium bicarbonate) and filter.

-

Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.[4][8]

Visualization of Key Processes

Diagrams illustrating the mechanisms and decision-making processes are invaluable for a deeper understanding.

Caption: Mechanism of TBDMS protection of an alcohol catalyzed by imidazole.

Caption: Mechanisms of TBDMS deprotection under acidic and fluoride-mediated conditions.[9]

Caption: Decision workflow for selecting an appropriate silyl protecting group.

Conclusion

The tert-butyldimethylsilyl protecting group remains an indispensable tool in modern organic synthesis. Its robust nature, coupled with a variety of mild and selective deprotection methods, provides chemists with a high degree of flexibility in the design and execution of complex synthetic routes. A thorough understanding of its stability profile relative to other protecting groups, as well as the specific conditions required for its installation and removal, is critical for its effective application in research, discovery, and the development of novel therapeutics.

References

- 1. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Silyl ether - Wikipedia [en.wikipedia.org]

- 8. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]

- 9. total-synthesis.com [total-synthesis.com]

Spectroscopic Profile of 3-(tert-butyldimethylsilyloxy)propan-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-(tert-butyldimethylsilyloxy)propan-1-amine (CAS No. 115306-75-7). The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the unambiguous identification and characterization of this versatile silyl ether and primary amine, which finds applications as a linker in various chemical syntheses, including Proteolysis Targeting Chimeras (PROTACs).[1]

Molecular Structure and Properties

-

Molecular Formula: C₉H₂₃NOSi[2]

-

Molecular Weight: 189.37 g/mol [2]

-

Appearance: Colorless to almost colorless clear liquid[3]

-

Synonyms: 3-{[tert-butyl(dimethyl)silyl]oxy}-1-propanamine, 3-Aminopropanol, TBDMS derivative[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The expected chemical shifts for this compound in deuterated chloroform (CDCl₃) are summarized below.

¹H NMR Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.75 | t | 2H | -CH₂-NH₂ |

| ~3.65 | t | 2H | -O-CH₂- |

| ~1.70 | p | 2H | -CH₂-CH₂-CH₂- |

| ~1.30 (broad s) | s | 2H | -NH₂ |

| 0.89 | s | 9H | -C(CH₃)₃ |

| 0.05 | s | 6H | -Si(CH₃)₂ |

¹³C NMR Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~62 | -O-CH₂- |

| ~42 | -CH₂-NH₂ |

| ~35 | -CH₂-CH₂-CH₂- |

| 25.9 | -C(CH₃)₃ |

| 18.3 | -C(CH₃)₃ |

| -5.4 | -Si(CH₃)₂ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for its primary amine and silyl ether functionalities.

IR Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Medium | N-H stretch (primary amine) |

| 2850-2960 | Strong | C-H stretch (aliphatic) |

| 1590-1650 | Medium | N-H bend (primary amine) |

| 1250 | Strong | Si-CH₃ bend |

| 1080-1120 | Strong | Si-O-C stretch |

| 835, 775 | Strong | Si-C stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The electron ionization (EI) mass spectrum of this compound is available through the NIST WebBook.[4]

Mass Spectrometry Data

-

Molecular Ion (M⁺): m/z 189

-

Major Fragments:

-

m/z 132: [M - C₄H₉]⁺ (Loss of tert-butyl group)

-

m/z 116

-

m/z 75

-

m/z 73

-

m/z 59

-

m/z 44

-

m/z 30: [CH₂NH₂]⁺ (Base peak)

-

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on standard techniques for the analysis of volatile amines and silyl ethers.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃).[5]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.[5]

¹H NMR Acquisition:

-

Spectrometer: 300 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32 scans.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

-

Spectrometer: 75 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more scans, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Place a drop of the neat liquid sample between two clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[6]

-

Gently press the plates together to form a thin film.

FTIR Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Transmission.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

A background spectrum of the clean salt plates should be acquired prior to the sample scan.

Mass Spectrometry (MS)

Sample Preparation (GC-MS):

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.[7]

-

For volatile amines, headspace analysis can be employed. This involves heating the sample in a sealed vial and injecting the vapor phase into the GC-MS system.[8]

GC-MS Acquisition:

-

Gas Chromatograph: Equipped with a capillary column suitable for amine analysis (e.g., a base-deactivated column).[8]

-

Injection Mode: Split or splitless, depending on the sample concentration.

-

Oven Temperature Program: A temperature gradient is used to separate components, for example, starting at 50°C and ramping to 250°C.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 20-300.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. chemscene.com [chemscene.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 3-Aminopropanol, TBDMS derivative [webbook.nist.gov]

- 5. sites.bu.edu [sites.bu.edu]

- 6. eng.uc.edu [eng.uc.edu]

- 7. Sample preparation GC-MS [scioninstruments.com]

- 8. benchchem.com [benchchem.com]

Synthesis of 3-(tert-butyldimethylsilyloxy)propan-1-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(tert-butyldimethylsilyloxy)propan-1-amine, a valuable bifunctional molecule utilized in various chemical applications, including as a linker in Proteolysis Targeting Chimeras (PROTACs). This document details the synthetic route starting from 3-aminopropanol, including a robust experimental protocol, purification methods, and characterization data.

Reaction Scheme and Overview

The synthesis of this compound involves the selective O-silylation of 3-aminopropanol using tert-butyldimethylsilyl chloride (TBDMSCl). The primary hydroxyl group is protected as a bulky silyl ether, leaving the amine functionality available for subsequent reactions. A common and effective method employs a base, such as imidazole or triethylamine, to facilitate the reaction and neutralize the hydrochloric acid byproduct.

Reaction:

3-Aminopropanol + tert-Butyldimethylsilyl chloride --(Base)--> this compound

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials:

-

3-Aminopropanol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica gel (for column chromatography)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Triethylamine

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

NMR spectrometer

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

To a solution of 3-aminopropanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add imidazole (2.5 eq).

-

Slowly add a solution of tert-butyldimethylsilyl chloride (1.2 eq) in anhydrous DCM to the stirred mixture.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Reactant and Product Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 3-Aminopropanol | C₃H₉NO | 75.11 | Liquid |

| tert-Butyldimethylsilyl chloride | C₆H₁₅ClSi | 150.72 | Solid |

| Imidazole | C₃H₄N₂ | 68.08 | Solid |

| This compound | C₉H₂₃NOSi | 189.37 | Liquid |

Typical Reaction Parameters and Yield

| Parameter | Value |

| Stoichiometry (Substrate:TBDMSCl:Imidazole) | 1 : 1.2 : 2.5 |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-16 hours |

| Typical Yield | 70-85% (after purification) |

Purification Details

Due to the basic nature of the amine product, purification by standard silica gel chromatography can sometimes be challenging. To mitigate issues such as peak tailing and product loss, the following strategies are recommended:

-

Use of a Modified Eluent: Add a small amount of a competing base, such as triethylamine (e.g., 0.1-1% v/v), to the eluent system (e.g., ethyl acetate/hexanes).

-

Amine-Functionalized Silica Gel: Employing an amine-functionalized silica gel stationary phase can significantly improve the separation and yield.

A typical gradient for column chromatography on standard silica gel would be a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc). The fractions containing the desired product can be identified by TLC analysis.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The NIST WebBook provides GC retention data for the TBDMS derivative of 3-aminopropanol, which can be used for comparison.

Expected 1H NMR (CDCl₃) Chemical Shifts (δ, ppm):

-

~3.6-3.8 (t, 2H, -O-CH₂-)

-

~2.7-2.9 (t, 2H, -CH₂-NH₂)

-

~1.6-1.8 (m, 2H, -CH₂-CH₂-CH₂-)

-

~1.3 (br s, 2H, -NH₂)

-

~0.9 (s, 9H, -Si-C(CH₃)₃)

-

~0.05 (s, 6H, -Si-(CH₃)₂)

Expected 13C NMR (CDCl₃) Chemical Shifts (δ, ppm):

-

~62-64 (-O-CH₂-)

-

~40-42 (-CH₂-NH₂)

-

~33-35 (-CH₂-CH₂-CH₂-)

-

~25-27 (-Si-C(CH₃)₃)

-

~18-20 (-Si-C(CH₃)₃)

-

~ -5 to -6 (-Si-(CH₃)₂)

Mandatory Visualizations

Reaction Pathway

Caption: Synthetic route to this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

In-Depth Technical Guide: 3-(tert-Butyldimethylsilyloxy)propan-1-amine for Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(tert-butyldimethylsilyloxy)propan-1-amine, a versatile building block with significant applications in contemporary drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its commercial availability, key chemical properties, a detailed synthesis protocol, and its role in targeted protein degradation.

Commercial Availability and Suppliers

This compound (CAS No. 115306-75-7) is readily available from a variety of commercial suppliers. The compound is typically offered as a colorless to pale yellow liquid with purities generally exceeding 95%. Below is a comparative summary of offerings from prominent chemical vendors.

| Supplier | Purity | Available Quantities | Price (USD) |

| Sigma-Aldrich (Merck) | 98% | Custom | Inquiry-based |

| MedChemExpress | >98% | 50 mg, 100 mg, 250 mg | Inquiry-based |

| ChemScene | ≥95% | 250 mg, 1 g, 5 g | $5.25 (250mg), $7.00 (250mg) |

| Tokyo Chemical Industry (TCI) | >98.0% (GC) | 1 g, 5 g, 25 g | Inquiry-based |

| AK Scientific, Inc. | >98.0% (GC) | 250mg, 1g, 5g, 10g, 25g, 100g | $9 (250mg), $22 (1g), $79 (5g), $154 (10g), $313 (25g), $923 (100g) |

| Ambeed | 98% | Custom | Inquiry-based |

| BLDpharm | ≥95% | Custom | Inquiry-based |

| CP Lab Safety | min 98% | 0.25 mL | Inquiry-based |

| SciSupplies | 95.0% | 10 g | €29.11 |

| Lab Pro Inc. | Min. 98.0% (GC,T) | 1 mL | Inquiry-based |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided below.

| Property | Value |

| CAS Number | 115306-75-7 |

| Molecular Formula | C₉H₂₃NOSi |

| Molecular Weight | 189.37 g/mol [1] |

| Appearance | Colorless to Almost colorless clear liquid[] |

| Purity | ≥95% to >98%[][3] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature.[4] Moisture sensitive.[5] |

| Signal Word | Warning[4] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4] |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[4] |

Synthesis of this compound

The synthesis of this compound is achieved through the selective O-silylation of 3-aminopropanol. The primary challenge in this synthesis is the chemoselective protection of the primary alcohol in the presence of the primary amine. The following protocol is a representative method for this transformation.

Experimental Protocol: Selective O-Silylation of 3-Aminopropanol

Materials:

-

3-Aminopropanol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3-aminopropanol (1.0 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add imidazole (2.5 equivalents).

-

Stir the solution at room temperature to ensure complete dissolution of the reagents.

-

Slowly add a solution of tert-butyldimethylsilyl chloride (1.2 equivalents) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench by the slow addition of water.

-

Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield pure this compound.

Logical Workflow for Synthesis:

Application in Drug Development: A PROTAC Linker

This compound is a valuable building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[6][7]

A PROTAC molecule consists of three key components:

-

A ligand for the target protein (POI): This "warhead" binds specifically to the protein intended for degradation.

-

A ligand for an E3 ubiquitin ligase: This "anchor" recruits an E3 ligase, an enzyme that facilitates the transfer of ubiquitin to a substrate protein.

-

A linker: This component connects the POI ligand and the E3 ligase ligand.

The linker is a critical element in PROTAC design, as its length, rigidity, and chemical composition influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent degradation of the POI.[][7]

This compound serves as a precursor to a simple and flexible aliphatic linker. The primary amine can be functionalized to connect to either the POI ligand or the E3 ligase ligand, while the silyl-protected hydroxyl group can be deprotected and then coupled to the other component of the PROTAC.

Role in BRD4 Degradation

One of the well-studied targets for PROTAC-mediated degradation is Bromodomain-containing protein 4 (BRD4), a member of the BET (Bromodomain and Extra-Terminal domain) family of proteins. BRD4 is an epigenetic reader that plays a crucial role in regulating the transcription of key oncogenes, making it an attractive target for cancer therapy.[8][9]

PROTACs designed to degrade BRD4 typically utilize a known BRD4 inhibitor, such as JQ1, as the warhead. This is then connected via a linker to a ligand for an E3 ligase, commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL). While a specific PROTAC utilizing the this compound linker for BRD4 degradation is not explicitly detailed in the immediate literature, the general principle of its application is clear. The propyl chain of this linker provides a flexible connection between the BRD4 ligand and the E3 ligase ligand, facilitating the formation of a productive ternary complex.

Signaling Pathway for PROTAC-mediated BRD4 Degradation:

Conclusion

This compound is a commercially accessible and versatile chemical building block essential for the synthesis of PROTACs. Its straightforward incorporation as a flexible linker facilitates the rational design and development of novel therapeutics aimed at targeted protein degradation. This guide provides researchers and drug development professionals with the necessary information on its procurement, synthesis, and application, particularly in the promising field of BRD4 degradation for cancer therapy.

References

- 1. This compound 115306-75-7 | MCE [medchemexpress.cn]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. This compound | PROTAC连接子 | MCE [medchemexpress.cn]

- 5. reddit.com [reddit.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of BRD4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of 3-(tert-butyldimethylsilyloxy)propan-1-amine as a Bifunctional Linker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern chemical biology and drug discovery, the precise covalent linkage of distinct molecular entities is paramount. Bifunctional linkers are the linchpins in the construction of complex molecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth exploration of 3-(tert-butyldimethylsilyloxy)propan-1-amine, a versatile bifunctional linker that offers a strategic combination of a readily reactive primary amine and a sterically hindered, selectively cleavable silyl ether. This guide will cover its synthesis, physicochemical properties, and its critical role in bioconjugation, drug delivery, and surface modification, supported by detailed experimental protocols and quantitative data.

Core Concepts: The Bifunctional Advantage

This compound is a molecule designed for sequential or orthogonal chemical modifications. Its utility stems from its two distinct functional groups:

-

Primary Amine (-NH₂): A nucleophilic group that readily participates in a wide array of conjugation chemistries, most notably amide bond formation with activated carboxylic acids (e.g., NHS esters), reductive amination with aldehydes and ketones, and isocyanate/isothiocyanate reactions.

-

tert-Butyldimethylsilyl (TBDMS) Ether (-OTBDMS): A robust protecting group for the primary alcohol. The TBDMS group is stable to a wide range of reaction conditions, including those that are basic, nucleophilic, and organometallic.[1] Its key feature is its selective cleavage under specific conditions, typically with fluoride ion sources (like TBAF) or under acidic conditions, to reveal a primary hydroxyl group (-OH) for subsequent functionalization.[1]

This "protect and then react" strategy allows for a controlled, stepwise assembly of complex molecules, making it an invaluable tool in multi-step synthetic campaigns.

Physicochemical and Stability Data

The stability of the TBDMS ether is a cornerstone of its utility. The steric bulk of the tert-butyl group significantly hinders hydrolytic cleavage compared to less hindered silyl ethers like trimethylsilyl (TMS) ether.[1]

| Property | Value | Reference |

| Molecular Formula | C₉H₂₃NOSi | [2] |

| Molecular Weight | 189.37 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | Not specified | |

| Solubility | Soluble in common organic solvents (DCM, DMF, THF) | Inferred |

| Storage Conditions | Keep in dark place, inert atmosphere, room temperature | [4] |

Table 1: Physicochemical Properties of this compound

| Silyl Ether | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |

| TMS | 1 | 1 |

| TES | 64 | 10-100 |

| TBDMS | 20,000 | ~20,000 |

| TIPS | 700,000 | 100,000 |

| TBDPS | 5,000,000 | ~20,000 |

Table 2: Comparative Stability of Common Silyl Ethers.[1]

Synthesis and Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is achieved through the selective protection of the hydroxyl group of 3-amino-1-propanol. The primary amine is significantly more nucleophilic than the primary alcohol, thus direct silylation of the alcohol can be achieved under carefully controlled conditions.

Caption: Synthetic workflow for this compound.

Experimental Protocol:

-

Materials: 3-amino-1-propanol, tert-butyldimethylsilyl chloride (TBDMS-Cl), imidazole, anhydrous N,N-dimethylformamide (DMF), diethyl ether, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate.

-

Procedure:

-

To a solution of 3-amino-1-propanol (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), add imidazole (2.5 eq).

-

Slowly add a solution of TBDMS-Cl (1.2 eq) in anhydrous DMF to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate.

-

Extract the mixture with diethyl ether (3x).

-

Wash the combined organic layers with water and then brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.[1]

-

Applications in Drug Development and Biotechnology

Role as a PROTAC Linker

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[5] A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a linker. The linker is a critical determinant of PROTAC efficacy, influencing the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase).[6]

This compound serves as a foundational building block for simple aliphatic linkers. The amine can be coupled to an activated carboxylic acid on either the POI ligand or the E3 ligase ligand. Following this, the TBDMS group is cleaved to reveal the hydroxyl group, which can then be activated (e.g., as a mesylate or tosylate) or converted to another functional group for coupling to the second ligand.

Caption: The general mechanism of action for a PROTAC.

Quantitative Analysis of PROTAC Efficacy:

The efficacy of a PROTAC is quantified by its DC₅₀ (the concentration required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of protein degradation).[4] The linker length and composition are critical for optimizing these parameters.

| PROTAC | Linker Type | Linker Length (atoms) | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |

| Hypothetical PROTAC A | Aliphatic | 5 | BRD4 | HeLa | 50 | >90 |

| Hypothetical PROTAC B | Aliphatic | 8 | BRD4 | HeLa | 15 | >95 |

| Hypothetical PROTAC C | Aliphatic | 12 | BRD4 | HeLa | 85 | 80 |

| Hypothetical PROTAC D | PEG | 8 | BRD4 | HeLa | 25 | >95 |

Table 3: Hypothetical Data on the Impact of Aliphatic Linker Length on PROTAC Efficacy. (Data is illustrative)

Experimental Protocol: PROTAC Synthesis Workflow

This protocol outlines a general two-step synthesis of a PROTAC using an amine-terminated linker building block.

Caption: General workflow for PROTAC synthesis using the linker.

Bioconjugation Applications

The primary amine of the linker is a versatile handle for bioconjugation. It can be used to attach small molecules, peptides, or labels to biomolecules such as proteins or antibodies.[7]

Experimental Protocol: NHS Ester-Amine Coupling

This protocol describes the conjugation of an NHS ester-activated molecule to the amine group of the linker (or a molecule functionalized with the linker).

-

Materials: Amine-containing molecule, NHS-ester activated molecule, reaction buffer (e.g., PBS, pH 7.2-8.0), anhydrous DMSO or DMF.

-

Procedure:

-

Dissolve the amine-containing molecule in the reaction buffer.

-

Dissolve the NHS-ester activated molecule in a minimal amount of anhydrous DMSO or DMF.

-

Add the NHS-ester solution to the amine solution with gentle mixing. A molar excess of the NHS-ester (e.g., 5-20 fold) is typically used.

-

Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

-

Quench the reaction by adding a small amount of an amine-containing buffer like Tris-HCl.

-

Purify the conjugate using size-exclusion chromatography, dialysis, or HPLC to remove unreacted reagents.

-

Surface Modification

The dual functionality of this compound makes it suitable for surface modification, although molecules like 3-aminopropyltriethoxysilane (APTES) are more commonly used for direct silanization of hydroxylated surfaces. However, a molecule with a silyl ether and a free amine can be used in a multi-step functionalization process. For instance, a surface could be functionalized with a molecule that reacts with the amine, and then the silyl ether could be deprotected to reveal a hydroxyl group for further modification.

Experimental Protocol: General Workflow for Surface Functionalization

This protocol outlines a conceptual workflow for using the linker to create a hydroxyl-terminated surface from an activated surface.

Caption: Workflow for surface modification using the linker.

Conclusion

This compound is a highly valuable bifunctional linker for researchers in chemistry, biology, and materials science. Its orthogonal reactivity, enabled by the stable yet selectively cleavable TBDMS ether and the versatile primary amine, allows for the controlled and sequential construction of complex molecular systems. From the rational design of potent PROTACs to the specific labeling of biomolecules and the tailored functionalization of surfaces, this linker provides a reliable and strategic tool for advancing research and development in a multitude of scientific disciplines. The detailed protocols and data presented in this guide are intended to empower researchers to effectively harness the potential of this versatile molecular building block.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 115306-75-7 [sigmaaldrich.com]

- 3. 3-Amino-1-propanol | C3H9NO | CID 9086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

Silyl Ethers as Protecting Groups in Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and complex molecule development, the strategic use of protecting groups is a cornerstone of success. Among the diverse arsenal of protecting groups available to chemists, silyl ethers stand out for their versatility, reliability, and tunable reactivity. This technical guide provides a comprehensive overview of silyl ethers, detailing their core principles, comparative data, experimental protocols, and strategic applications in contemporary organic synthesis.

Introduction to Silyl Ethers

Silyl ethers are chemical compounds characterized by a silicon atom covalently bonded to an alkoxy group, with the general structure R¹R²R³Si-O-R⁴.[1] They are most commonly formed by the reaction of an alcohol with a silyl halide (e.g., chloride) or a silyl triflate in the presence of a base.[2] The substituents on the silicon atom (R¹, R², R³) play a crucial role in determining the steric and electronic properties of the silyl ether, thereby influencing its stability and reactivity. This variability allows for the selection of a silyl ether with the precise level of stability required for a specific synthetic route, a concept central to modern synthetic strategy.[2][3]

The utility of silyl ethers as protecting groups for hydroxyl functionalities stems from several key advantages:

-

Ease of Formation and Cleavage: Silyl ethers can be readily installed and removed under mild and often highly selective conditions.[4]

-

Tunable Stability: By varying the steric bulk of the substituents on the silicon atom, the stability of the silyl ether can be finely tuned to withstand a wide range of reaction conditions.[5]

-

Inertness to a Broad Range of Reagents: Silyl ethers are generally stable to many reagents that react with free alcohols, such as strong bases, organometallics, and many oxidizing and reducing agents.[6]

-

Orthogonal Protection Strategies: The differential stability of various silyl ethers allows for their use in orthogonal protection schemes, where one silyl ether can be selectively removed in the presence of another.[1]

Common Silyl Ethers in Organic Synthesis

A variety of silyl ethers are routinely employed in organic synthesis, each offering a unique balance of stability and reactivity. The choice of a specific silyl ether is a critical strategic decision in the planning of a synthetic route.

Table 1: Common Silyl Ethers and Their Abbreviations

| Silyl Group | Abbreviation | Structure |

| Trimethylsilyl | TMS | (CH₃)₃Si- |

| Triethylsilyl | TES | (CH₃CH₂)₃Si- |

| tert-Butyldimethylsilyl | TBS or TBDMS | (CH₃)₃C(CH₃)₂Si- |

| Triisopropylsilyl | TIPS | ((CH₃)₂CH)₃Si- |

| tert-Butyldiphenylsilyl | TBDPS | (CH₃)₃C(C₆H₅)₂Si- |

The stability of these silyl ethers is primarily dictated by the steric hindrance around the silicon atom.[5] Increased steric bulk hinders the approach of reagents, thereby increasing the stability of the silyl ether.[7]

Quantitative Comparison of Silyl Ether Stability

The relative stability of common silyl ethers under both acidic and basic conditions has been extensively studied. This quantitative data is invaluable for the strategic planning of complex synthetic sequences.

Table 2: Relative Rates of Cleavage of Silyl Ethers

| Silyl Ether | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |

| TMS | 1 | 1 |

| TES | 64 | 10-100 |

| TBS/TBDMS | 20,000 | ~20,000 |

| TIPS | 700,000 | 100,000 |

| TBDPS | 5,000,000 | ~20,000 |

Data compiled from multiple sources.[1][8] These values are approximate and can vary depending on the specific substrate and reaction conditions.

This data clearly illustrates the dramatic increase in stability towards acidic hydrolysis with increasing steric bulk, with TBDPS being the most robust under these conditions. In basic media, while the trend is similar, the relative stabilities of TBS and TBDPS are comparable.[9]

Mechanisms of Protection and Deprotection

The formation and cleavage of silyl ethers proceed through well-understood mechanistic pathways.

Protection (Silylation)

The most common method for the formation of silyl ethers involves the reaction of an alcohol with a silyl chloride in the presence of a base, such as imidazole or triethylamine. The reaction is believed to proceed via an Sₙ2-like mechanism at the silicon center, where the alcohol acts as a nucleophile.

For sterically hindered alcohols, more reactive silylating agents such as silyl triflates (R₃SiOTf) are often used in combination with a non-nucleophilic base like 2,6-lutidine.[10]

Deprotection (Desilylation)

The cleavage of silyl ethers is typically achieved under acidic conditions or with a fluoride source.

-

Acidic Deprotection: The mechanism involves protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack of a solvent molecule (e.g., water or alcohol) on the silicon atom.[11] The rate of acidic cleavage is highly sensitive to steric hindrance.[10]

-

Fluoride-Mediated Deprotection: Fluoride ions have a very high affinity for silicon, and the formation of the strong Si-F bond is the driving force for this reaction. The mechanism is thought to proceed through a pentacoordinate silicon intermediate.[11] Tetrabutylammonium fluoride (TBAF) is the most common fluoride source used for this purpose.[4]

Detailed Experimental Protocols

The following protocols are representative examples for the protection and deprotection of alcohols using common silyl ethers.

Protocol 1: Protection of a Primary Alcohol with tert-Butyldimethylsilyl Chloride (TBS-Cl)

Materials:

-

Primary alcohol

-

tert-Butyldimethylsilyl chloride (TBS-Cl)

-

Imidazole

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of the primary alcohol (1.0 eq) in anhydrous DMF, add imidazole (2.2 eq).

-

Stir the solution at room temperature under an inert atmosphere.

-

Add TBS-Cl (1.1 eq) portion-wise to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.[6]

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to afford the crude TBS-protected alcohol, which can be further purified by column chromatography if necessary.[6]

Protocol 2: Deprotection of a tert-Butyldiphenylsilyl (TBDPS) Ether using Tetrabutylammonium Fluoride (TBAF)

Materials:

-

TBDPS-protected alcohol

-

Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Dichloromethane

-

Water

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of the TBDPS-protected alcohol (1.0 eq) in anhydrous THF, add the TBAF solution (1.2 eq) dropwise at 0 °C.[9]

-

Allow the reaction mixture to warm to room temperature and stir for 45 minutes to 2 hours, monitoring the progress by TLC.[4][9]

-

Upon completion, dilute the reaction mixture with dichloromethane and quench with water.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude alcohol, which may be purified by column chromatography.

Protocol 3: Selective Deprotection of a Triethylsilyl (TES) Ether in the Presence of a tert-Butyldimethylsilyl (TBS) Ether

Materials:

-

Substrate containing both TES and TBS ethers

-

Acetic acid (AcOH)

-

Tetrahydrofuran (THF)

-

Water

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Prepare a 3:1:1 (v/v/v) mixture of THF:AcOH:H₂O.

-

Dissolve the silyl-protected compound in this solvent mixture.

-

Stir the reaction at room temperature and monitor closely by TLC. The less sterically hindered TES group will be cleaved preferentially.

-

Once the desired level of selective deprotection is achieved, carefully quench the reaction with saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography to separate the desired mono-deprotected alcohol from any starting material and fully deprotected diol.

Strategic Applications in Drug Development and Complex Molecule Synthesis

The tunable stability of silyl ethers makes them invaluable tools in the synthesis of complex molecules, including many pharmaceuticals. The ability to employ orthogonal protection strategies is particularly powerful.

Prostaglandin Synthesis

In the total synthesis of prostaglandins, which are sensitive molecules, the use of silyl ethers is common. For instance, the TBS ether has been utilized in the asymmetric total synthesis of prostaglandin C2, providing robust protection of a hydroxyl group while other transformations are carried out on the molecule.[12]

Antiviral Drug Synthesis

The synthesis of complex antiviral drugs often relies on the selective protection of multiple hydroxyl groups. Diphenylprolinol silyl ether has been employed as an effective organocatalyst in the synthesis of oseltamivir (Tamiflu), highlighting the diverse roles silyl ethers can play beyond simple protection.[1] Silyl groups have also been incorporated into nucleoside analogues to enhance their antiviral activity.[9]

Anticancer Drug Synthesis

The total synthesis of the complex anticancer drug paclitaxel (Taxol®) provides a classic example of the strategic use of silyl ethers. Different silyl groups are used to protect various hydroxyl groups with varying reactivities, allowing for their selective removal at different stages of the synthesis.[10] For instance, a TES group might be used for a more labile protection, while a TBDPS group provides more robust protection for a hydroxyl group that needs to be masked for a longer part of the synthetic sequence.

Macrolide Antibiotic Synthesis

In the synthesis of macrolide antibiotics like erythromycin, protecting group strategies are crucial. While traditional syntheses have employed various protecting groups, the development of new synthetic routes for novel macrolides often involves the use of silyl ethers to selectively protect hydroxyl groups on the complex macrolactone core.[2]

Conclusion

Silyl ethers are indispensable tools in modern organic synthesis, offering a powerful combination of ease of use, tunable stability, and selectivity. For researchers, scientists, and drug development professionals, a thorough understanding of the properties and applications of different silyl ethers is essential for the successful design and execution of complex synthetic strategies. The ability to select the appropriate silyl ether and to implement orthogonal protection schemes allows for the efficient and elegant construction of intricate molecular architectures, ultimately enabling the discovery and development of new medicines and materials.

References

- 1. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A Platform for the Discovery of New Macrolide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic nat- or ent-Steroids in as Few as Five Chemical Steps: An enantiospecific, convergent and flexible route from epichlorohydrin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Strategies for the Optimization of Natural Leads to Anticancer Drugs or Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 3'-modified xylofuranosyl nucleosides bearing 5'-silyl or -butyryl groups and their antiviral effect against RNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Silyl ether - Wikipedia [en.wikipedia.org]

- 10. books.rsc.org [books.rsc.org]

- 11. Asymmetric total synthesis of prostaglandin C2 TBS ether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Asymmetric total synthesis of prostaglandin C2 TBS ether - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Navigating the Chemical Landscape of 3-(tert-butyldimethylsilyloxy)propan-1-amine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compatibility of 3-(tert-butyldimethylsilyloxy)propan-1-amine with a wide range of common reagents. Understanding the reactivity of this bifunctional molecule, which incorporates both a primary amine and a sterically hindered silyl ether, is crucial for its effective application in organic synthesis, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), where it serves as a valuable linker.[1] This document outlines its stability and reactivity profiles, offering detailed experimental protocols and data-driven insights to guide synthetic strategies.

Core Functional Group Reactivity

The chemical behavior of this compound is dictated by its two primary functional groups: the nucleophilic primary amine and the acid-labile tert-butyldimethylsilyl (TBDMS) ether. The interplay of these groups governs the molecule's compatibility with various reaction conditions. Generally, the molecule is stable under normal conditions but is sensitive to moisture and incompatible with strong oxidizing agents.[2]

The Primary Amine: A Versatile Nucleophile

The propan-1-amine moiety is a potent nucleophile and a Brønsted-Lowry base.[3][4] This reactivity allows for a variety of synthetic transformations at the nitrogen center.

Acylation: The primary amine readily undergoes acylation with electrophilic reagents such as acid chlorides, anhydrides, and activated esters to form stable amide bonds. This is a cornerstone reaction for incorporating this linker into larger molecular frameworks.

Alkylation: The amine can be alkylated by alkyl halides. However, overalkylation to form secondary and tertiary amines, and even quaternary ammonium salts, is a common side reaction that needs to be carefully controlled through stoichiometry and reaction conditions.

Reductive Amination: The amine can participate in reductive amination reactions with aldehydes and ketones in the presence of a suitable reducing agent to form secondary amines.

The TBDMS Ether: A Robust but Cleavable Protecting Group

The tert-butyldimethylsilyl (TBDMS) ether serves as a protecting group for the primary alcohol. Its stability is a key consideration in synthetic design.

Stability: TBDMS ethers are known for their considerable stability under basic and nucleophilic conditions, as well as their resistance to many oxidizing and reducing agents.[5][6] This robustness allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the silyl ether.

Cleavage (Deprotection): The Si-O bond of the TBDMS ether is susceptible to cleavage under acidic conditions and, most notably, in the presence of fluoride ions.[5][7] This selective lability is a significant advantage, allowing for the deprotection of the alcohol at a desired stage of a synthetic sequence.

Chemical Compatibility Data

The following table summarizes the compatibility of this compound with common classes of reagents. This information is based on the known reactivity of primary amines and TBDMS ethers.

| Reagent Class | Reagent Examples | Compatibility/Reactivity | Notes |

| Acids (Strong) | HCl, H₂SO₄, TFA | Incompatible | Both the amine and the TBDMS ether are reactive. The amine will be protonated, and the TBDMS ether will be cleaved. |

| Acids (Lewis) | AlCl₃, BF₃·OEt₂ | Incompatible | Can coordinate to both the amine and the ether oxygen, potentially leading to cleavage of the TBDMS group. |

| Bases (Strong) | n-BuLi, LDA, NaH | Reactive (Amine) | The primary amine will be deprotonated by strong bases. The TBDMS ether is generally stable. |

| Bases (Aqueous) | NaOH, K₂CO₃ | Compatible | The TBDMS ether is stable to aqueous bases. The amine remains unchanged. |

| Oxidizing Agents | KMnO₄, CrO₃, PCC | Incompatible [2] | The primary amine is susceptible to oxidation. |

| Reducing Agents | LiAlH₄, NaBH₄ | Compatible | The TBDMS ether and the primary amine are generally stable to these hydride reagents. |

| Acylating Agents | Acyl chlorides, Anhydrides | Reactive (Amine) | The primary amine will be acylated to form an amide. |

| Alkylating Agents | Alkyl halides | Reactive (Amine) | The primary amine will be alkylated. Overalkylation is possible. |

| Fluoride Reagents | TBAF, HF-Pyridine | Incompatible (TBDMS) | The TBDMS ether will be cleaved to the corresponding alcohol. |

| Organometallics | Grignard reagents, Organolithiums | Reactive (Amine) | The primary amine will be deprotonated by these reagents. |

Key Experimental Protocols

Amine Functionalization: Acylation

Objective: To form an amide bond by reacting the primary amine with an acid chloride.

Procedure:

-

Dissolve this compound (1.0 eq.) and a suitable non-nucleophilic base, such as triethylamine (1.2 eq.) or diisopropylethylamine (1.2 eq.), in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the desired acid chloride (1.1 eq.) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated product.

TBDMS Ether Cleavage: Deprotection with TBAF

Objective: To selectively cleave the TBDMS ether to reveal the primary alcohol.

Procedure:

-

Dissolve the TBDMS-protected compound (1.0 eq.) in a suitable solvent, typically tetrahydrofuran (THF).

-

Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1-1.5 eq.) to the solution at room temperature.

-

Stir the reaction mixture and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.

-

Once the starting material is consumed, quench the reaction by adding water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting alcohol by flash column chromatography if necessary.

Visualizing Chemical Logic and Workflows

The following diagrams, generated using Graphviz, illustrate key decision-making processes and experimental workflows relevant to the use of this compound.

Caption: Decision tree for selecting a TBDMS deprotection strategy.

Caption: General workflow for the functionalization of the primary amine.

Caption: Orthogonal protection-deprotection strategy.

Conclusion

This compound is a versatile bifunctional molecule with a well-defined reactivity profile. The primary amine offers a reactive handle for nucleophilic transformations, while the TBDMS ether provides a robust protecting group for the hydroxyl functionality that can be selectively removed under specific conditions. This orthogonal reactivity makes it an invaluable building block in multistep organic synthesis. By understanding the chemical compatibilities outlined in this guide, researchers can effectively leverage this molecule to construct complex molecular architectures with high precision and efficiency.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. article.sapub.org [article.sapub.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 6. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]

- 7. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols for Amide Bond Formation with 3-(tert-butyldimethylsilyloxy)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(tert-butyldimethylsilyloxy)propan-1-amine is a valuable bifunctional molecule commonly employed as a linker in the synthesis of complex molecules, particularly in the field of drug discovery. Its structure incorporates a primary amine for amide bond formation and a tert-butyldimethylsilyl (TBDMS) protected hydroxyl group. This arrangement allows for the sequential introduction of molecular fragments, making it a key component in the construction of Proteolysis Targeting Chimeras (PROTACs) and other targeted therapeutics. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation. The linker, in this case, derived from this compound, plays a crucial role in optimizing the distance and orientation between the two ligands for efficient protein degradation.

These application notes provide detailed protocols for the formation of an amide bond with this compound and the subsequent deprotection of the silyl ether to liberate the hydroxyl group for further functionalization.

Data Presentation

Table 1: Reagents and Conditions for Amide Coupling